Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Overview
Description
Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole and pyridazine rings in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that many triazole derivatives are known to interact with various enzymes and receptors in biological systems, leading to a wide range of biological activities .
Biochemical Pathways
Triazole derivatives are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Some compounds with similar structures have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Preparation Methods
The synthesis of Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the triazole ring: This step involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring.
Formation of the pyridazine ring: The triazole intermediate is then reacted with chlorinated pyridazine derivatives under specific conditions to form the triazolopyridazine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of action against various pathogens.
Medicine: Its potential anticancer activity is of significant interest, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate can be compared with other triazolopyridazine derivatives :
Triazoloquinoxalines: These compounds also exhibit antimicrobial and antiviral activities but differ in their core structure and specific biological targets.
Triazolothiadiazines: Known for their anticancer and antimicrobial properties, these compounds have a different ring fusion pattern compared to triazolopyridazines.
Triazolopyrimidines: These derivatives are used in various medicinal applications, including as enzyme inhibitors and anticancer agents, but have distinct structural differences.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTSTZZEIKSNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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